A-315675: A Potent Influenza Neuraminidase Inhibitor - A Technical Guide
A-315675: A Potent Influenza Neuraminidase Inhibitor - A Technical Guide
Introduction
A-315675 is a novel, pyrrolidine-based compound identified as a potent and broad-spectrum inhibitor of influenza A and B virus neuraminidases.[1][2] Developed as part of an effort to find new antiviral agents with improved properties over existing therapies, A-315675 has demonstrated exceptional in vitro activity.[1][3] Neuraminidase (NA) is a critical surface glycoprotein on influenza viruses that facilitates the release of progeny virions from infected host cells by cleaving terminal sialic acid residues.[1][2][4] Inhibition of this enzyme is a clinically validated mechanism for treating influenza infections, employed by drugs such as oseltamivir and zanamivir.[1][2] This document provides a comprehensive technical overview of A-315675, detailing its inhibitory activity, mechanism of action, performance against resistant strains, and the experimental protocols used for its characterization.
Mechanism of Action
Like other neuraminidase inhibitors, A-315675 functions as a competitive, transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme.[2][4] By binding tightly to the highly conserved active site of the neuraminidase, A-315675 prevents the cleavage of sialic acid from host cell glycoproteins.[1][4] This action inhibits the elution of newly synthesized viruses from the surface of infected cells, causing viral aggregation at the cell membrane and preventing the spread of infection to other cells.[1][4]
A distinguishing feature of A-315675 is its time-dependent inhibition and very slow rate of dissociation from the neuraminidase active site.[1] The half-times for dissociation of A-315675 from influenza A (H3N2) and B neuraminidases were measured to be 10 to 12 hours, which is significantly longer than the 33 to 60 minutes observed for oseltamivir carboxylate.[1] This slow-binding characteristic suggests that A-315675 may exert a prolonged duration of action at the site of infection.[1]
Data Presentation
In Vitro Inhibitory and Antiviral Activity
A-315675 demonstrates potent inhibitory activity against a wide range of influenza A and B neuraminidases, with inhibitor constant (Ki) values in the low nanomolar to picomolar range.[1] Its potency is comparable or superior to other well-characterized inhibitors, particularly against influenza B and N2 neuraminidases.[1]
Table 1: Comparative Inhibition of Influenza Neuraminidases (Ki, nM)
| Neuraminidase Source | A-315675 | Oseltamivir Carboxylate | Zanamivir | BCX-1812 |
|---|---|---|---|---|
| A/N1 (A/Tokyo/1/68) | 0.11 | 0.12 | 0.13 | 0.015 |
| A/N2 (A/Tokyo/3/67) | 0.024 | 0.12 | 0.053 | 0.046 |
| A/N9 (A/tern/Australia/G70C/75) | 0.033 | 0.28 | 0.53 | 0.11 |
| B (B/Memphis/3/89) | 0.31 | 1.1 | 0.36 | 0.77 |
Data sourced from Kati et al., 2002.[1]
In cell-based assays, A-315675 effectively inhibits the replication of various laboratory strains and clinical isolates of influenza virus. It was found to be three- to sevenfold more potent than oseltamivir carboxylate against a panel of laboratory strains.[1]
Table 2: Antiviral Activity in Plaque Reduction Assay (EC50, nM)
| Virus Strain | A-315675 | Oseltamivir Carboxylate | BCX-1812 |
|---|---|---|---|
| A/PR/8/34 (H1N1) | 1.5 ± 0.5 | 11.0 | 0.7 |
| A/NWS/33 (H1N1) | 0.8 ± 0.2 | 4.0 | 1.0 |
| A/Victoria/3/75 (H3N2) | 1.7 ± 0.5 | 5.0 | 5.0 |
| B/Hong Kong/5/72 | 3.2 ± 0.8 | 21.0 | 10.0 |
Data represents mean ± standard deviation for A-315675 and single determinations for other compounds. Sourced from Kati et al., 2002.[1]
Against a panel of recent clinical isolates, A-315675 showed comparable potency to oseltamivir carboxylate for H1N1 and H3N2 strains but was significantly more potent against influenza B isolates.[1]
Table 3: Antiviral Activity Against Clinical Isolates (EC50, nM)
| Virus Isolate | A-315675 | Oseltamivir Carboxylate |
|---|---|---|
| A/H1N1 (8 isolates) | 0.4 - 2.0 | 0.8 - 3.0 |
| A/H3N2 (8 isolates) | 0.8 - 4.0 | 1.0 - 5.0 |
| B (7 isolates) | 2.0 - 8.0 | 14.0 - 52.0 |
Data represents the range of EC50 values observed. Sourced from Kati et al., 2002.[1]
Activity Against Oseltamivir-Resistant Strains
A critical advantage of A-315675 is its potent activity against influenza strains carrying mutations that confer high levels of resistance to oseltamivir.[5] For example, the H274Y mutation in N1 neuraminidase, which increases the oseltamivir IC50 value by over 750-fold, only results in a 2.5-fold increase for A-315675.[5] Similarly, the R292K mutation in N2 neuraminidase, causing over a 10,000-fold increase in oseltamivir IC50, leads to only a 13-fold increase for A-315675.[5]
Table 4: Inhibitory Activity Against Oseltamivir-Resistant Recombinant Neuraminidases (IC50, nM)
| Neuraminidase (Subtype) | Mutation | Oseltamivir IC50 (Fold Increase) | A-315675 IC50 (Fold Increase) |
|---|---|---|---|
| N1 | Wild Type | 0.3 | 0.2 |
| H274Y | 226 (754x) | 0.5 (2.5x) | |
| N294S | 59 (197x) | 0.4 (2x) | |
| N2 | Wild Type | 0.4 | 0.1 |
| E119V | 406 (1016x) | 0.15 (1.5x) | |
| R292K | >4000 (>10,000x) | 1.3 (13x) |
Data sourced from Abed et al., 2007.[5]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase using a fluorogenic substrate.[6][7]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[6]
-
Inhibitor Dilutions: Prepare a master stock of A-315675 in the assay buffer.[7] Perform serial dilutions to create a range of test concentrations.
-
Virus Preparation: Dilute influenza virus stock to a concentration that yields a robust signal within the linear range of the assay. The optimal dilution is determined empirically.[7]
-
Substrate Solution: Prepare the fluorogenic substrate, 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), at a working concentration (e.g., 300 µM) in assay buffer.[6]
-
Stop Solution: Prepare a stop solution (e.g., a mixture of absolute ethanol and NaOH) to terminate the enzymatic reaction.[6]
-
-
Assay Procedure:
-
Dispense diluted inhibitor solutions into the wells of a 96-well black microplate. Include "no inhibitor" controls (buffer only).[6]
-
Add the diluted virus preparation to all wells except for the substrate blanks.[6]
-
Incubate the plate at room temperature for approximately 30-45 minutes to allow for inhibitor binding.[6]
-
Initiate the reaction by adding the MUNANA substrate solution to all wells.[6]
-
Terminate the reaction by adding the stop solution to all wells.[6]
-
-
Data Analysis:
-
Read the fluorescence on a microplate fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[6]
-
Subtract the background fluorescence from the substrate blank wells.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce neuraminidase activity by 50%) by fitting the data to a dose-response curve.
-
Antiviral Plaque Reduction Assay
This cell-based assay measures the ability of a compound to inhibit influenza virus replication by quantifying the reduction in the number of viral plaques formed in a monolayer of susceptible cells.[1][9][10]
Methodology:
-
Cell Culture:
-
Seed susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, into 6-well plates to form a confluent monolayer.[9]
-
-
Infection and Treatment:
-
Overlay and Incubation:
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) supplemented with trypsin (required for viral propagation).[9][10] This medium should contain various concentrations of A-315675 or a vehicle control.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, allowing plaques to form.[9]
-
-
Plaque Visualization and Analysis:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of compound that reduces the number of plaques by 50%) from a dose-response curve.[1]
-
Conclusion
A-315675 is a highly potent inhibitor of influenza A and B neuraminidases, demonstrating superior or comparable in vitro activity to other neuraminidase inhibitors.[1] Its unique slow dissociation from the enzyme's active site suggests the potential for a prolonged therapeutic effect.[1] Critically, A-315675 retains significant activity against viral strains that have developed high-level resistance to oseltamivir, highlighting its potential utility in addressing the ongoing challenge of antiviral resistance.[5] The favorable in vitro profile of A-315675 provides a strong rationale for its continued investigation as a potential therapy for influenza virus infections.[1][5]
References
- 1. In Vitro Characterization of A-315675, a Highly Potent Inhibitor of A and B Strain Influenza Virus Neuraminidases and Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Activity of the neuraminidase inhibitor A-315675 against oseltamivir-resistant influenza neuraminidases of N1 and N2 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 3.5. Viral Neuraminidase Inhibition Assay [bio-protocol.org]
- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
